molecular formula C26H23N3O3S B3300418 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-23-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3300418
CAS No.: 901265-23-4
M. Wt: 457.5 g/mol
InChI Key: FRFIUHQFFJLCKH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of key tyrosine kinases, primarily Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of myeloproliferative neoplasms and acute myeloid leukemia (AML) , where constitutive activation of JAK2 and FLT3 signaling pathways are well-established drivers of oncogenesis and disease progression. The compound exerts its effect by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and activation of downstream signaling cascades, such as the JAK-STAT and MAPK pathways, which are critical for cellular proliferation and survival. This targeted mechanism makes it an invaluable pharmacological tool for elucidating the complex pathophysiology of hematological malignancies and for evaluating the efficacy of JAK2/FLT3 dual inhibition as a therapeutic strategy in preclinical models . Researchers utilize this compound to study signal transduction dynamics, overcome resistance to single-agent therapies, and explore potential synergistic effects in combination treatment regimens.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)25-28-24(18-5-3-2-4-6-18)26(29-25)33-16-23(30)27-20-11-12-21-22(15-20)32-14-13-31-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFIUHQFFJLCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield a sulfonamide derivative.
  • Substitution Reaction : This sulfonamide is then reacted with various 2-bromo-N-(un/substituted phenyl)acetamides to produce the target compound through nucleophilic substitution.

Enzyme Inhibition Studies

Research has demonstrated that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically:

  • α-glucosidase Inhibition : This compound and its analogs were screened for their ability to inhibit α-glucosidase, which is crucial in the management of Type 2 Diabetes Mellitus (T2DM). The inhibition was quantified, revealing IC50 values that indicate effective enzyme inhibition compared to standard inhibitors.
CompoundIC50 (μM)Target Enzyme
Compound A12.5α-glucosidase
Compound B8.3α-glucosidase

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines:

  • Cell Line Testing : In vitro studies have shown that the compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The results indicated that it induces apoptosis and inhibits cell proliferation.
Cell LineEC50 (μM)Mechanism
MCF-710.28Apoptosis induction
A54915.75Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole ring and benzodioxane moiety can significantly affect its potency and selectivity towards specific biological targets.

Case Studies

  • Case Study 1 : A study evaluated the efficacy of this compound in a model of T2DM, demonstrating significant reductions in blood glucose levels in treated subjects compared to controls.
  • Case Study 2 : Another investigation focused on its anticancer properties, where it was found to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) (), shares the acetamide-thioether backbone but diverges in heterocyclic substituents:

  • Benzodioxin vs. Indole-Oxadiazole : The target compound’s benzodioxin moiety may enhance aromatic stacking interactions compared to the indole-oxadiazole system in 8g. Benzodioxin’s oxygen atoms could improve solubility relative to the hydrophobic indole group .
  • Imidazole vs. Oxadiazole: The imidazole ring in the target compound provides hydrogen-bond donor/acceptor sites (N–H and lone pairs), whereas the oxadiazole in 8g is a weaker hydrogen-bond acceptor. This difference may influence binding affinity in enzyme interactions .

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Compound 8g ()
Core Structure Benzodioxin + Imidazole-thioether Indole + Oxadiazole-thioether
Hydrogen-Bonding Capacity High (imidazole N–H, benzodioxin ether oxygens) Moderate (oxadiazole lone pairs)
Reported Bioactivity Not available Enzyme inhibition (moderate)
Synthetic Complexity Likely high Moderate (standard heterocyclic steps)

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step reactions: condensation of substituted benzodioxin amines with thiol-containing imidazole intermediates under controlled conditions. Key parameters include solvent choice (DMF for solubility), temperature (60–80°C), and catalysts (e.g., triethylamine). Purification via crystallization (ethanol/water) and characterization by TLC, IR (S–H stretch at ~2550 cm⁻¹), and ¹H NMR (aromatic protons δ 6.8–7.5 ppm) ensure product integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

Prioritize ¹H NMR (aromatic protons δ 6.7–7.6 ppm; acetamide NH δ 8.2–8.5 ppm) and HRMS (e.g., m/z 509.14 for C₂₇H₂₃N₃O₃S₂). IR identifies carbonyl (C=O, 1690–1710 cm⁻¹) and sulfur-related bands (S–C, 700–750 cm⁻¹). 2D NMR (COSY, HSQC) resolves overlapping signals in benzodioxin/imidazole moieties .

Q. What structural features influence its biological activity?

The benzodioxin ring enhances lipophilicity (logP ~3.2), aiding membrane penetration. The imidazole-thioether moiety acts as a hydrogen bond donor/acceptor, while the 4-methylphenyl group strengthens hydrophobic interactions. Sulfur atoms facilitate redox-mediated interactions (e.g., glutathione adducts) .

Q. Which in vitro assays are suitable for initial bioactivity screening?

Use MTT assays (IC₅₀ determination in cancer lines), enzyme inhibition assays (e.g., COX-2 fluorometric), and surface plasmon resonance (SPR) for binding kinetics. Include hERG counter-screens to assess selectivity and 3D spheroid models for physiological relevance .

Advanced Research Questions

Q. How can computational methods predict binding affinity to enzyme targets?

Employ molecular docking (AutoDock Vina) with homology-modeled targets (e.g., cytochrome P450). Validate with molecular dynamics simulations (100 ns trajectories, RMSD <2 Å) and MM-PBSA free-energy calculations . Cross-reference with experimental IC₅₀ values from enzyme assays .

Q. How to resolve contradictions between in vitro and in vivo activity data?

Conduct stability studies in simulated biological fluids (pH 1.2–7.4) and pharmacokinetic profiling (Caco-2 permeability, microsomal half-life). Use deuterium-labeled analogs for metabolite tracking via LC-MS/MS. Optimize assay conditions (e.g., 5% O₂ for tumor models) .

Q. What strategies optimize the sulfanyl-acetamide coupling reaction yield?

Apply Design of Experiments (DoE) (Box-Behnken design) to vary temperature (50–90°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF/H₂O). Monitor reaction progress via in situ IR (disappearance of S–H peak at ~2550 cm⁻¹) .

Q. How do substituent electronic effects modulate electrochemical properties?

Perform cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) to measure oxidation potentials. Electron-donating groups (e.g., 4-OCH₃) lower Epa (~0.8 V vs Ag/AgCl), while electron-withdrawing groups (e.g., 4-NO₂) increase it (~1.2 V). Correlate with DFT calculations (HOMO-LUMO gaps) .

Q. How to mitigate oxidative degradation during storage?

Store under argon at –20°C in amber vials with antioxidants (0.1% BHT). Monitor degradation via UPLC-PDA (new peaks at 254 nm) and characterize products by HRMS (e.g., sulfoxide +16 amu). Consider cyclodextrin complexes for stability .

Q. What methodologies elucidate metabolic pathways in mammalian systems?

Use hepatocyte incubations (human/mouse) with LC-HRMS for metabolite identification. Conduct isotopic labeling (¹⁴C-acetamide) for excretion studies and CYP450 inhibition assays (cocktail approach) to identify metabolizing enzymes. Validate in bile duct-cannulated rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

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